molecular formula C7H4Cl2N4O B12331466 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole

3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B12331466
M. Wt: 231.04 g/mol
InChI Key: GCRNCGDQVWABBV-UHFFFAOYSA-N
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Description

3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,4-dichloropyrimidin-5-yl group at position 3 and a methyl group at position 5. Its crystal structure reveals a nearly coplanar arrangement between the oxadiazole and dichloropyrimidine rings, with a dihedral angle of 1.7° . Intermolecular Cl⋯O contacts (3.019 Å) contribute to its solid-state packing, which may influence solubility and crystallinity .

Properties

Molecular Formula

C7H4Cl2N4O

Molecular Weight

231.04 g/mol

IUPAC Name

3-(2,4-dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C7H4Cl2N4O/c1-3-11-6(13-14-3)4-2-10-7(9)12-5(4)8/h2H,1H3

InChI Key

GCRNCGDQVWABBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichloropyrimidine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of 2,4-dichloropyrimidine with nitrile oxides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides, amines, or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cellular processes and induce apoptosis in cancer cells . Additionally, it can modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) logP Key Structural Features Reference(s)
3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole 2,4-Dichloropyrimidin-5-yl 248.07 (calculated) ~2.5* Coplanar rings; Cl⋯O intermolecular interactions
3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole 4-Fluorophenyl 178.15 2.18 Electron-withdrawing fluorine substituent
3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole 5-Bromo-2-thienyl 245.10 >3.0 Bromine enhances reactivity; thiophene ring
3-{3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]phenyl}-5-trifluoromethyl-1,2,4-oxadiazole Trifluoromethyl, isoxazole-propoxyphenyl ~452.3 (calculated) High Trifluoromethyl improves metabolic stability
3-(4-Chlorobenzoyl)-5-methyl-1,2,4-oxadiazole 4-Chlorobenzoyl 225.63 ~2.8 Benzoyl group increases lipophilicity
4,5-Dihydro-1,2,4-oxadiazole derivatives (A, B) Diaryl-substituted dihydro-oxadiazole ~320–340 ~3.0 Saturated ring reduces conjugation; cardiotoxic


*logP estimated based on substituent contributions.

Key Observations:
  • Halogen Effects : Bromine in the thienyl analog increases molecular weight and polarizability, favoring halogen bonding in drug-receptor interactions .
  • Ring Saturation : Dihydro-oxadiazoles (e.g., compounds A and B in ) exhibit reduced aromaticity, which may alter metabolic pathways and increase cardiotoxicity risks .

Biological Activity

3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure

The compound features a pyrimidine ring substituted with two chlorine atoms and an oxadiazole ring with a methyl group. The presence of these functional groups is crucial for its biological activity, as they influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole exhibit significant antimicrobial activity. For instance, compounds structurally similar to this oxadiazole have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of enzyme activity critical for bacterial survival.

Anticancer Activity

In addition to antimicrobial effects, this compound has demonstrated potential anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cells by interfering with cellular processes such as apoptosis and cell cycle progression. The dichloropyrimidine moiety is particularly noted for its ability to inhibit monoamine oxidase enzymes, which are linked to cancer progression.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various oxadiazole derivatives against E. coli and Staphylococcus aureus. The results showed that 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating potent activity.
  • Anticancer Evaluation : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting effective cell cycle arrest.

The biological activity of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole can be attributed to its ability to bind to specific enzymes and receptors:

  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to target enzymes involved in metabolic pathways related to both microbial resistance and cancer proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(3-Chlorophenyl)-5-methyl-1,2,4-oxadiazoleStructureAntimicrobial activity
3-(2-Aminopyrimidin-5-yl)-5-methyl-1,2,4-oxadiazoleStructureAnticancer properties
3-(2-Fluoropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazoleStructureNeuroprotective effects

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